molecular formula C3H10Cl2F2N2 B1653714 (2,2-difluoropropyl)hydrazinehydrochloride CAS No. 1909319-91-0

(2,2-difluoropropyl)hydrazinehydrochloride

Cat. No.: B1653714
CAS No.: 1909319-91-0
M. Wt: 183.03 g/mol
InChI Key: BKARCAOCZLCQSD-UHFFFAOYSA-N
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Description

(2,2-Difluoropropyl)hydrazine hydrochloride is a fluorinated hydrazine derivative with the molecular formula C₃H₈F₂N₂·HCl and a monoisotopic mass of 110.06555 Da . Its structure features a propyl chain substituted with two fluorine atoms at the second carbon, coupled with a hydrazine moiety protonated as a hydrochloride salt.

Properties

CAS No.

1909319-91-0

Molecular Formula

C3H10Cl2F2N2

Molecular Weight

183.03 g/mol

IUPAC Name

2,2-difluoropropylhydrazine;dihydrochloride

InChI

InChI=1S/C3H8F2N2.2ClH/c1-3(4,5)2-7-6;;/h7H,2,6H2,1H3;2*1H

InChI Key

BKARCAOCZLCQSD-UHFFFAOYSA-N

SMILES

CC(CNN)(F)F.Cl

Canonical SMILES

CC(CNN)(F)F.Cl.Cl

Origin of Product

United States

Preparation Methods

Hydrazination of 2,2-Difluoropropyl Halides

This method involves nucleophilic substitution of 2,2-difluoropropyl halides (X = Cl, Br) with hydrazine hydrate. The reaction proceeds in polar aprotic solvents (e.g., DMF, acetonitrile) under reflux, with yields hinging on halide reactivity and stoichiometry.

Procedure :

  • Substrate Preparation : 2,2-Difluoropropyl chloride is synthesized via radical fluorination of allyl chloride using HF-pyridine.
  • Hydrazination : Hydrazine hydrate (2.5 equiv) is added dropwise to the halide in acetonitrile at 60°C for 12 h.
  • Acidification : The crude hydrazine is treated with concentrated HCl to precipitate the hydrochloride salt.

Data :

Parameter Value
Yield 68–72%
Reaction Time 12 h
Solvent Acetonitrile
Temperature 60°C

Challenges : Competing elimination reactions reduce yields, necessitating excess hydrazine.

Reduction of 2,2-Difluoropropyl Azides

Catalytic hydrogenation of azides offers a selective pathway. Using Ra-Ni or Pd/C, 2,2-difluoropropyl azide is reduced to the hydrazine intermediate, followed by HCl quenching.

Procedure :

  • Azide Synthesis : 2,2-Difluoropropyl bromide reacts with sodium azide in DMSO at 80°C.
  • Reduction : H₂ gas (50 psi) is introduced with 5% Pd/C at 25°C for 6 h.
  • Isolation : The product is filtered and acidified with HCl/Et₂O.

Data :

Parameter Value
Yield 75–80%
Catalyst Loading 5 wt% Pd/C
Pressure 50 psi H₂

Advantages : Superior selectivity and milder conditions vs. halide routes.

Condensation with Carbonyl Compounds

Hydrazine hydrochloride reacts with 2,2-difluoropropionaldehyde under Dean-Stark conditions to form the hydrazone, which is reduced in situ.

Procedure :

  • Hydrazone Formation : Hydrazine HCl and 2,2-difluoropropionaldehyde reflux in toluene with molecular sieves.
  • Reduction : NaBH₄ is added at 0°C, followed by HCl workup.

Data :

Parameter Value
Yield 60–65%
Reducing Agent NaBH₄ (2 equiv)
Solvent Toluene/MeOH

Limitations : Requires anhydrous conditions and yields sensitive to aldehyde purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar Solvents : DMF accelerates halide substitution but risks side reactions at >70°C.
  • Hydrogenation Efficiency : Ethanol improves Pd/C dispersion, reducing reaction time by 30%.

Catalytic Innovations

  • Nickel Catalysts : Cheaper than Pd/C but require higher pressures (100 psi).
  • Additives : Triethylamine (1 equiv) suppresses HCl-mediated decomposition during hydrazine isolation.

Analytical Characterization

Spectroscopic Data

  • ¹⁹F NMR : δ = -112.3 ppm (CF₂), -138.9 ppm (CF₂ adjacent to NH₂).
  • IR : N-H stretch at 3300 cm⁻¹; C-F at 1150 cm⁻¹.

X-ray Crystallography

The hydrochloride salt forms monoclinic crystals (space group P2₁/c), with H-bonding between NH₂⁺ and Cl⁻.

Comparative Analysis of Methods

Method Yield (%) Cost (Relative) Scalability
Halide Substitution 68–72 Low Moderate
Azide Reduction 75–80 High High
Carbonyl Condensation 60–65 Moderate Low

Key Insight : Azide reduction balances yield and scalability but demands costly catalysts.

Industrial-Scale Considerations

  • Continuous Flow : Microreactors enhance heat transfer in exothermic hydrazination steps, reducing batch times by 40%.
  • Waste Management : Hydrazine residues require oxidation with NaOCl before disposal.

Chemical Reactions Analysis

Types of Reactions: (2,2-difluoropropyl)hydrazinehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoropropylhydrazine oxides, while substitution reactions can produce a variety of fluorinated derivatives .

Scientific Research Applications

(2,2-difluoropropyl)hydrazinehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2-difluoropropyl)hydrazinehydrochloride involves its interaction with molecular targets and pathways within cells. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. The fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aliphatic Fluorinated Hydrazine Derivatives

[(2,2-Difluorocyclopentyl)methyl]hydrazine Hydrochloride
  • Molecular Formula : C₆H₁₃ClF₂N₂
  • Molecular Weight : 186.63 Da .
  • Key Differences :
    • Contains a cyclopentyl ring with geminal fluorine substituents, increasing steric bulk compared to the linear propyl chain in the target compound.
    • Higher molecular weight (186.63 vs. ~144.56 for the target compound) due to the cyclic structure.
    • Applications: Likely used in medicinal chemistry for conformational restriction in drug design.
(2-Methoxyethyl)hydrazine Hydrochloride
  • Molecular Formula : C₃H₁₁ClN₂O
  • Molecular Weight : 126.59 Da .
  • Key Differences: Substitution of fluorine with a methoxy group (-OCH₃) alters polarity and solubility.

Aromatic Fluorinated Hydrazine Derivatives

(2-Fluorobenzyl)hydrazine Hydrochloride
  • Molecular Formula : C₇H₁₀ClFN₂
  • Molecular Weight : 176.62 Da .
  • Key Differences :
    • Features a benzyl group with a fluorine substituent, introducing aromaticity and π-π stacking interactions.
    • Applications: Commonly employed in the synthesis of heterocycles (e.g., pyrazoles) via reactions with diketones or α,β-unsaturated carbonyl compounds.
5-Fluoro-2-methylphenylhydrazine Hydrochloride
  • Molecular Formula : C₇H₈ClFN₂
  • Molecular Weight : 174.6 Da .
  • Key Differences: Combines fluorine and methyl groups on an aromatic ring, enhancing electron-withdrawing and steric effects. Used in the preparation of fluorinated indoles or as a coupling agent in organometallic reactions.

Non-Fluorinated Hydrazine Analogues

Phenylhydrazine Hydrochloride
  • Molecular Formula : C₆H₅NHNH₂·HCl
  • Molecular Weight : 144.61 Da .
  • Applications: Classic reagent for the identification of carbonyl groups (e.g., in Brady’s test) and synthesis of azines.
(2-Phenylethyl)hydrazine Dihydrochloride
  • Molecular Formula : C₈H₁₄Cl₂N₂
  • Molecular Weight : 209.11 Da .
  • Key Differences :
    • A phenethyl group replaces the difluoropropyl chain, increasing hydrophobicity and aromatic interactions.
    • Applications: Intermediate in antidepressant synthesis (e.g., phenelzine derivatives).

Structural and Functional Analysis

Physicochemical Properties

Compound Molecular Weight (Da) Fluorine Atoms Key Functional Groups
(2,2-Difluoropropyl)hydrazine HCl ~144.56 2 Aliphatic F, hydrazine
[(2,2-DFCP)methyl]hydrazine HCl 186.63 2 Cyclic F, hydrazine
(2-Fluorobenzyl)hydrazine HCl 176.62 1 Aromatic F, hydrazine
Phenylhydrazine HCl 144.61 0 Aromatic, hydrazine

Biological Activity

(2,2-Difluoropropyl)hydrazinehydrochloride is a fluorinated hydrazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural properties that may influence its reactivity and interactions with biological systems. This article aims to detail the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C3H7ClF2N2
  • IUPAC Name : (2,2-Difluoropropyl)hydrazine hydrochloride
  • Molecular Weight : 132.56 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially leading to alterations in cellular signaling pathways. Additionally, the difluoropropyl group may enhance lipophilicity and cellular uptake, facilitating its action within biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membrane integrity and interfering with metabolic processes.

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. Preliminary investigations have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit tumor growth has been observed in animal models, indicating its potential as a chemotherapeutic agent.

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted by Lipunova et al. (2015) evaluated the antimicrobial effects of various fluorinated hydrazines, including this compound. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.
  • Anticancer Potential :
    • In a recent study published in 2023, researchers explored the anticancer effects of this compound on human breast cancer cell lines. The findings revealed a dose-dependent reduction in cell viability and increased apoptosis markers compared to control groups.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundYesYes
(Trifluoroethyl)hydrazine hydrochlorideModerateNo
(Difluoroethyl)hydrazine hydrochlorideYesModerate

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,2-difluoropropyl)hydrazine hydrochloride, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves reacting 2,2-difluoroethylamine with hydrazine hydrate in the presence of hydrochloric acid. Key parameters include:

  • Temperature : Maintained between 0–5°C during exothermic steps to prevent side reactions.
  • pH control : Adjusted to ~3–4 using HCl to stabilize the hydrazine moiety and prevent decomposition.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
    • Analytical validation : Purity is confirmed via HPLC and NMR spectroscopy, with residual solvents quantified by GC-MS.

Q. How is the molecular structure of (2,2-difluoropropyl)hydrazine hydrochloride characterized?

  • Techniques :

  • NMR : 1^1H and 19^{19}F NMR identify fluorine environments and hydrazine proton coupling.
  • X-ray crystallography : Resolves spatial arrangement of the difluoroethyl group and hydrazine unit (if single crystals are obtainable).
  • Mass spectrometry : Confirms molecular weight (C3_3H9_9ClF2_2N2_2) via ESI-MS .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Degradation factors : Exposure to light, humidity, or temperatures >40°C accelerates decomposition.
  • Recommended storage : Anhydrous conditions at –20°C in amber vials, with argon gas to prevent oxidation. Stability is monitored via periodic NMR and TLC over 6–12 months .

Advanced Research Questions

Q. What mechanistic insights explain the nucleophilic reactivity of (2,2-difluoropropyl)hydrazine hydrochloride in coupling reactions?

  • Reaction pathways : The hydrazine group acts as a nucleophile, attacking electrophilic carbons (e.g., carbonyls in ketones). Fluorine’s electron-withdrawing effect polarizes the C–F bonds, enhancing hydrazine’s nucleophilicity.
  • Kinetics : Pseudo-first-order kinetics are observed in reactions with aldehydes, with rate constants dependent on solvent polarity (e.g., DMF > ethanol) .

Q. How can computational modeling predict the biological activity of derivatives synthesized from this compound?

  • Approaches :

  • Docking studies : Assess binding affinity to target proteins (e.g., monoamine oxidases) using software like AutoDock Vina.
  • DFT calculations : Evaluate fluorine’s impact on electronic properties (e.g., HOMO-LUMO gaps) to correlate with metabolic stability .
    • Validation : Experimental IC50_{50} values from enzyme inhibition assays are compared with computational predictions to refine models.

Q. How do researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Strategies :

  • Purity reassessment : Verify compound integrity via HPLC and elemental analysis to rule out impurities.
  • Assay variability : Test across multiple cell lines (e.g., HeLa, MCF-7) and bacterial strains under standardized conditions.
  • Structural analogs : Compare activity trends with fluorinated analogs (e.g., 2-fluorophenylhydrazine derivatives) to isolate substituent effects .

Q. What role do fluorine atoms play in enhancing the compound’s pharmacokinetic properties?

  • Mechanisms :

  • Metabolic stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life.
  • Lipophilicity : LogP values are adjusted via fluorine’s electronegativity, improving blood-brain barrier penetration in neuroactive drug candidates .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on cytotoxicity in different studies?

  • Factors to consider :

  • Concentration thresholds : Dose-dependent toxicity may explain discrepancies (e.g., apoptosis at 10 µM vs. necrosis at 50 µM).
  • Cell line specificity : Variability in membrane transporters or repair mechanisms across cell types.
  • Synergistic effects : Co-administered reagents (e.g., DMSO) may modulate activity .

Methodological Tables

Parameter Details Reference
Synthetic Yield 70–85% after recrystallization
Stability (RT) Stable for 3 months in dark, anhydrous conditions
Fluorine NMR Shift δ –120 to –125 ppm (CF2_2 group)
Enzyme Inhibition (MAO-B) IC50_{50} = 12 µM (predicted), 15 µM (experimental)

Key Considerations for Experimental Design

  • Control experiments : Include fluorine-free analogs to isolate fluorine’s contribution to reactivity or bioactivity.
  • Safety protocols : Use fume hoods and personal protective equipment (PPE) due to hydrazine’s toxicity .

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